1-(2,2-difluoroethyl)cyclopropan-1-ol
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Overview
Description
1-(2,2-difluoroethyl)cyclopropan-1-ol is a chemical compound with the molecular formula C5H8F2O It is characterized by the presence of a cyclopropane ring substituted with a 2,2-difluoroethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-difluoroethyl)cyclopropan-1-ol typically involves the reaction of cyclopropane derivatives with difluoroethylating agents. One common method includes the use of difluoroethyl bromide in the presence of a strong base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-difluoroethyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The difluoroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an aprotic solvent are commonly employed.
Major Products Formed
Oxidation: Formation of 1-(2,2-difluoroethyl)cyclopropanone.
Reduction: Formation of 1-(2,2-difluoroethyl)cyclopropane.
Substitution: Formation of substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,2-difluoroethyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)cyclopropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The hydroxyl group may participate in hydrogen bonding, further stabilizing the interaction. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,2-dichloroethyl)cyclopropan-1-ol
- 1-(2,2-dibromoethyl)cyclopropan-1-ol
- 1-(2,2-difluoropropyl)cyclopropan-1-ol
Uniqueness
1-(2,2-difluoroethyl)cyclopropan-1-ol is unique due to the presence of the difluoroethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of fluorine substitution in cyclopropane derivatives and for developing new materials and pharmaceuticals with enhanced performance.
Properties
IUPAC Name |
1-(2,2-difluoroethyl)cyclopropan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O/c6-4(7)3-5(8)1-2-5/h4,8H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKHMYKDXTXUFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.11 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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